2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(methylaminomethyl)pyridine
- 6-chloro-N-methyl-3-pyridinemethanamine
- N-(6-chloropyridin-3-yl)methylamine
Uniqueness
2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-Chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a chloro group and a pyridine ring, which contribute to its reactivity and biological properties. The synthesis typically involves the acylation of 6-chloropyridine with chloroacetyl chloride in the presence of a base, leading to the formation of the acetamide structure.
Antimicrobial Properties
Research indicates that 2-chloro-N-(6-chloropyridin-3-yl)acetamide exhibits notable antimicrobial activity . In a study assessing various derivatives, it was found that compounds similar to this one displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from chloroacetylation showed inhibition zones ranging from 8 to 14 mm against Staphylococcus aureus and Escherichia coli, while showing limited antifungal activity against Candida albicans .
Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Antifungal Activity |
---|---|---|---|
2-Chloro-N-(6-chloropyridin-3-yl)acetamide | Moderate (8-14 mm) | Moderate (6-12 mm) | None |
Cytotoxicity
Cytotoxicity studies have demonstrated that related compounds can inhibit cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one derivative showed an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating potential as a chemotherapeutic agent .
The biological activity of 2-chloro-N-(6-chloropyridin-3-yl)acetamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular pathways, affecting processes like DNA replication and protein synthesis.
- Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
- Cellular Disruption : The compound can disrupt various cellular processes, which is particularly relevant in cancer treatment strategies.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- A study on similar acetamides highlighted their potential as VEGFR inhibitors, suggesting that structural modifications could enhance their inhibitory effects on cancer cell proliferation .
- Another investigation focused on the antibacterial properties of derivatives, revealing that modifications in the chemical structure significantly influenced their antimicrobial efficacy .
Properties
IUPAC Name |
2-chloro-N-(6-chloropyridin-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-5-1-2-6(9)10-4-5;/h1-2,4H,3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOBKZCNWXTMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)CCl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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